1,3,2-Dioxathiolane, 4-bromo-, 2-oxide

Description

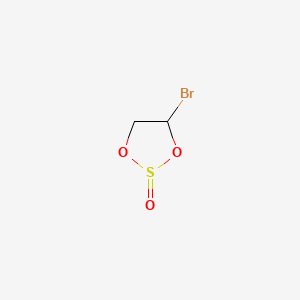

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide is a five-membered heterocyclic compound containing two oxygen atoms, one sulfur atom, and a bromine substituent at the 4-position. The sulfur atom is oxidized to a sulfite group (S=O), making it a 2-oxide derivative. This compound belongs to a broader class of dioxathiolanes, which are studied for their applications in organic synthesis, polymer chemistry, and electrolyte additives.

Properties

IUPAC Name |

4-bromo-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO3S/c3-2-1-5-7(4)6-2/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADUUZVSDWWNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OS(=O)O1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50854999 | |

| Record name | 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50854999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922499-16-9 | |

| Record name | 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50854999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide can be synthesized through the reaction of ethylene glycol with sulfurous acid, followed by bromination. The reaction typically involves the following steps:

Formation of the dioxathiolane ring: Ethylene glycol reacts with sulfurous acid to form 1,3,2-dioxathiolane.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound into corresponding sulfides.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfides.

Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxathiolane, 4-bromo-, 2-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

1,3,2-Dioxathiolane 2-Oxide (Ethylene Sulfite)

- Molecular Formula : C₂H₄O₃S; Molecular Weight : 108.12 g/mol .

- Key Features : The parent compound lacks substituents on the dioxathiolane ring. Ethylene sulfite is a cyclic sulfite ester, widely used as an electrolyte additive in lithium-ion batteries .

- Reactivity : Undergoes ring-opening reactions with nucleophiles (e.g., water, alcohols) to form sulfonic acid derivatives. For example, hydrolysis yields 2-hydroxyethanesulfonic acid .

- Physical Properties : Boiling point: 172°C; Density: 1.44 g/cm³ .

Comparison :

- The 4-bromo derivative introduces steric and electronic effects due to bromine’s high electronegativity and bulk. This may enhance electrophilic reactivity at the 4-position, facilitating substitution reactions.

4-Fluoro-1,3,2-dioxathiolane 2-Oxide

- Molecular Formula : C₂H₃FO₃S; Molecular Weight : 126.10 g/mol .

- Key Features : Fluorine substitution at the 4-position reduces ring strain compared to bromine due to its smaller atomic radius. Fluorine’s electron-withdrawing effect stabilizes the sulfite group.

- Reactivity : Likely less reactive in nucleophilic substitutions compared to the bromo analog, as fluorine is a poor leaving group.

Comparison :

1,3,2-Dioxathiolane 2,2-Dioxide (Ethylene Sulfate)

- Molecular Formula : C₂H₄O₄S; Molecular Weight : 124.12 g/mol .

- Key Features : The sulfur atom is fully oxidized to a sulfate (S=O₂) group. Ethylene sulfate is a cyclic sulfate ester used in organic synthesis and battery electrolytes.

- Reactivity : More stable than sulfites due to the sulfate group’s lower electrophilicity. Ring-opening requires stronger nucleophiles or acidic conditions .

Comparison :

- The 2-oxide (sulfite) group in the 4-bromo derivative is more electrophilic than the 2,2-dioxide (sulfate), making it more reactive toward nucleophiles.

4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-Dioxide

- Molecular Formula : C₅H₁₀O₅S; Molecular Weight : 182.19 g/mol (estimated).

- Key Features : A propoxymethyl substituent at the 4-position and a sulfate group. This derivative undergoes ring-opening with H₂SO₄ to form disulfonic acids or diols .

- Energy Profile : The formation of 3-propoxypropane-1,2-disulfonic acid is thermodynamically favored (ΔG = -40.6 kcal/mol) .

Comparison :

- The 4-bromo derivative’s smaller substituent (Br vs.

Structural and Reactivity Trends

| Property | 4-Bromo-2-oxide | 4-Fluoro-2-oxide | Ethylene Sulfite | Ethylene Sulfate |

|---|---|---|---|---|

| Molecular Weight | ~167.0 (estimated) | 126.10 | 108.12 | 124.12 |

| Sulfur Oxidation State | +4 (sulfite) | +4 (sulfite) | +4 (sulfite) | +6 (sulfate) |

| Leaving Group Ability | High (Br⁻) | Low (F⁻) | Moderate (SO₃²⁻) | Low (SO₄²⁻) |

| Ring-Opening Reactivity | High | Moderate | High | Low |

Biological Activity

Overview

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide (CAS No. 922499-16-9) is a sulfur-containing heterocyclic compound with the molecular formula C₂H₃BrO₃S and a molecular weight of 187.01 g/mol. It has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biological research due to its unique structural features and potential biological activities.

The synthesis of this compound typically involves the reaction of ethylene glycol with sulfurous acid to form the dioxathiolane ring, followed by bromination using agents like bromine or N-bromosuccinimide (NBS). The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives that may exhibit different biological activities.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The compound may undergo ring-opening reactions that generate reactive intermediates capable of modulating biological pathways. These interactions could potentially affect cellular signaling processes and enzyme activities.

Biological Activity

Research into the biological activity of this compound is still emerging. Initial studies suggest several potential effects:

- Antimicrobial Activity: Some derivatives of dioxathiolanes have shown promising antimicrobial properties against various pathogens.

- Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals or inhibiting oxidative stress-related pathways.

- Cytotoxic Effects: Preliminary studies indicate that certain derivatives can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Screening:

A study evaluated the antimicrobial efficacy of several dioxathiolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bromine substituent significantly influenced antimicrobial potency. -

Cytotoxicity Assays:

In vitro cytotoxicity assays were conducted using human cancer cell lines. Results demonstrated that specific derivatives of 1,3,2-Dioxathiolane exhibited selective cytotoxic effects at micromolar concentrations. -

Oxidative Stress Modulation:

Research focused on the compound's ability to modulate oxidative stress markers in cellular models indicated a potential role in reducing oxidative damage through its antioxidant properties.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces cell death in cancer lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.